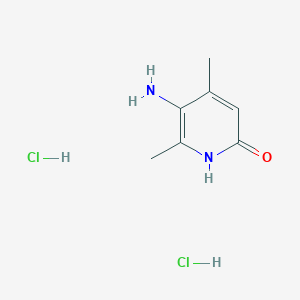
5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 . It is also known as 5-(aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3.2ClH/c1-5-3-8(10)11-6(2)7(5)4-9;;/h3H,4,9H2,1-2H3,(H2,10,11);2*1H . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 211.09 , and its molecular formula is C7H12Cl2N2O .Aplicaciones Científicas De Investigación
Photochemical Dimerization Applications Ultraviolet irradiation of 2-aminopyridines, including structures similar to 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride, results in the formation of photodimers. These dimers exhibit unusual chemical and physical properties, indicating potential applications in materials science and photophysics. This process illustrates the compound's role in studying photochemical reactions and developing new photoreactive materials (Taylor & Kan, 1963).
Enzymatic Reaction Studies 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, structurally related to this compound, serves as a model compound for investigating chemical and enzymatic reactions of biological significance. This compound's synthesis and characterization have facilitated studies on enzyme mechanisms and substrate specificity, demonstrating its importance in biochemical research (Whiteley, Drais, & Huennekens, 1969).
Inhibition of Nitric Oxide Production Compounds structurally related to this compound have been synthesized and evaluated for their inhibitory effects on immune-activated nitric oxide production. This research indicates potential applications in developing anti-inflammatory agents and studying immune response modulation (Jansa et al., 2014).
Antimicrobial Activity The synthesis of new pyridothienopyrimidines and pyridothienotriazines involving structures similar to this compound has been reported, with some compounds exhibiting antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents and understanding the structure-activity relationship in antimicrobial research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Chemical Modification and Biochemical Applications The reversible blocking of amino groups with citraconic anhydride demonstrates the use of compounds like this compound in modifying biomolecules. This research is significant for protein chemistry and enzymology, providing tools for studying protein function and structure (Dixon & Perham, 1968).
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-amino-4,6-dimethyl-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-4-3-6(10)9-5(2)7(4)8;;/h3H,8H2,1-2H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBNEFAKGLFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

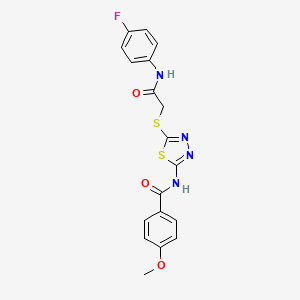

![2-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2811993.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2811995.png)
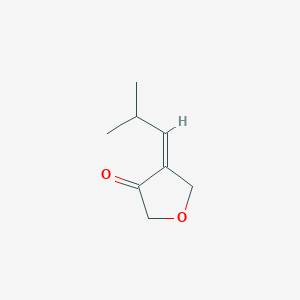
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B2812000.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)
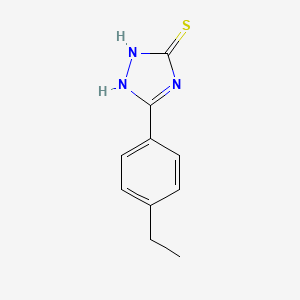

![3-[(4-Fluorobenzyl)oxy]-2-methylquinoline](/img/structure/B2812007.png)
![N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2812008.png)
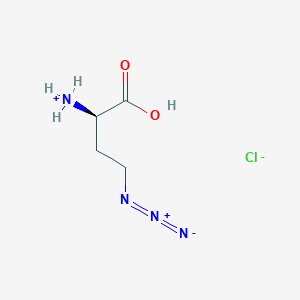

![4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812011.png)